Z-Ser-obzl (N-Benzyloxycarbonyl-L-serine benzyl ester) is a highly specialized, orthogonally protected amino acid building block. In this molecule, the N-terminus is protected by a benzyloxycarbonyl (Z or Cbz) group, and the C-terminus is protected as a benzyl (OBzl) ester, leaving the side-chain hydroxyl group completely free and reactive [1]. This specific protection scheme is highly valued in procurement for complex peptide synthesis because both the Z and OBzl groups can be cleaved simultaneously under mild, neutral catalytic hydrogenation conditions[2]. As a stable, crystalline solid, it provides a reliable foundation for synthesizing O-linked glycopeptides, phosphopeptides, and depsipeptides where the peptide backbone must remain locked during side-chain functionalization.
Substituting Z-Ser-obzl with standard Solid-Phase Peptide Synthesis (SPPS) building blocks, such as Fmoc-Ser(tBu)-OH or Boc-Ser(Bzl)-OH, introduces critical orthogonality failures during complex syntheses [1]. Standard building blocks require harsh acidic conditions (e.g., Trifluoroacetic acid or Hydrogen fluoride) to remove side-chain or N-terminal protecting groups. If the target molecule contains acid-labile O-glycosidic linkages or sensitive O-phosphates, these acidic deprotection steps will degrade the functionalized side chain, drastically reducing final yields. Z-Ser-obzl avoids this fundamental bottleneck because its backbone protecting groups are immune to the Lewis acids used during glycosylation, yet both can be removed simultaneously via mild catalytic hydrogenation (Pd/C, H2), completely bypassing the need for destructive acidic cleavage [1].
A primary procurement advantage of Z-Ser-obzl is its capacity for single-step global deprotection. Both the N-terminal Z group and the C-terminal OBzl group are cleaved simultaneously using catalytic hydrogenation (H2, Pd/C) under neutral conditions[1]. In contrast, using Boc-Ser-OBzl requires a two-step deprotection protocol: TFA to remove the Boc group and H2/Pd to remove the OBzl group. This single-step neutral cleavage prevents the degradation of delicate, acid-labile side-chain modifications.
| Evidence Dimension | Deprotection steps and conditions |
| Target Compound Data | 1 step (H2, Pd/C) under neutral conditions |
| Comparator Or Baseline | Boc-Ser-OBzl (2 steps: TFA then H2/Pd, or harsh HF) |
| Quantified Difference | Elimination of 1 synthetic step and complete avoidance of strong acids |
| Conditions | Global deprotection of O-functionalized serine derivatives |
Eliminating TFA/HF exposure prevents the degradation of acid-labile O-glycans or depsipeptide ester bonds, drastically improving final yield and process efficiency.
Z-Ser-obzl is highly optimized for solution-phase O-glycosylation. Research demonstrates that reacting Z-Ser-obzl with glycosyl chlorides in the presence of AgOTf yields stereoselective O-glycosides at approximately 73% yield [1]. Conversely, attempting direct on-resin O-glycosylation using standard Fmoc-SPPS often results in significantly lower yields (frequently <40%) due to steric hindrance within the resin matrix. The use of Z-Ser-obzl allows for the efficient preparation of pure glycosylated building blocks prior to peptide assembly.
| Evidence Dimension | Stereoselective O-glycosylation yield |
| Target Compound Data | ~73% yield in solution phase |
| Comparator Or Baseline | Standard on-resin SPPS glycosylation (<40% typical yield) |
| Quantified Difference | >30% higher absolute yield for the glycosylation step |
| Conditions | Koenigs-Knorr type glycosylation with Lewis acid promoters (e.g., AgOTf) |
Procuring Z-Ser-obzl for solution-phase pre-glycosylation is more cost-effective than attempting low-yield on-resin glycosylation with expensive carbohydrate donors.
Physical state is a critical procurement factor for scale-up. Z-Ser-obzl is a well-defined crystalline solid with a melting point of 83-86 °C [1]. In contrast, many alternative partially protected serine derivatives (such as certain alkyl esters or side-chain modified variants) present as viscous oils. The crystalline nature of Z-Ser-obzl ensures higher weighing accuracy, easier purification via recrystallization, and superior batch-to-batch reproducibility.
| Evidence Dimension | Physical state and handling |
| Target Compound Data | Crystalline solid (mp 83-86 °C) |
| Comparator Or Baseline | Alternative partially protected serine esters (viscous oils) |
| Quantified Difference | Defined melting point vs. amorphous/oil state |
| Conditions | Standard laboratory ambient handling and storage |
Solid-state building blocks ensure higher weighing accuracy, easier recrystallization, and better batch-to-batch reproducibility in scale-up syntheses.
Z-Ser-obzl is the right choice for constructing mucin-type O-glycopeptides where the O-glycosidic bond is highly sensitive to acid. Because the Z and OBzl groups allow for final deprotection via mild hydrogenolysis, the integrity of the delicate carbohydrate-peptide linkage is preserved, avoiding the degradation seen with TFA-based Fmoc strategies [1].
When forming ester bonds on the serine side chain to create depsipeptides, Z-Ser-obzl provides a locked N- and C-terminus that prevents unwanted polymerization. The subsequent neutral deprotection ensures that the newly formed, base- and acid-sensitive ester linkage remains intact [2].
Z-Ser-obzl acts as a precise, soluble acceptor for O-phosphorylation using phosphoramidite chemistry. It is specifically procured for workflows where the phosphate group must not be prematurely cleaved by the acidic deprotection steps standard in solid-phase synthesis [1].